Exatecan vs. SN-38 Potency
The payload component of MC-GGFG-DX8951, Exatecan (DX-8951), exhibits significantly greater topoisomerase I inhibition compared to SN-38, the active metabolite of irinotecan . This potency advantage is critical for ADC efficacy. Exatecan's inhibition of topoisomerase I activity was measured at an IC50 of 0.82 µg/mL, whereas SN-38 required a higher concentration of 2.3 µg/mL to achieve the same level of inhibition [1].
| Evidence Dimension | Topoisomerase I Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.82 µg/mL |
| Comparator Or Baseline | SN-38 (active metabolite of irinotecan), 2.3 µg/mL |
| Quantified Difference | Exatecan is approximately 2.8-fold more potent |
| Conditions | In vitro enzymatic assay using topoisomerase I obtained from SUIT-2 cells |
Why This Matters
This approximately 2.8-fold higher potency at the molecular target level directly translates to a more effective cytotoxic warhead for ADCs, potentially enabling lower effective doses and an improved therapeutic window.
- [1] GLPBIO. Exatecan (DX-8951). Product Page. View Source
